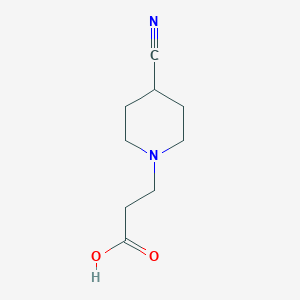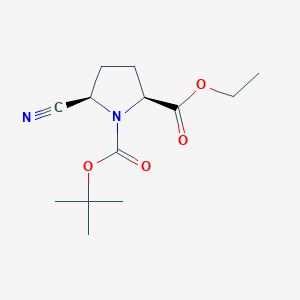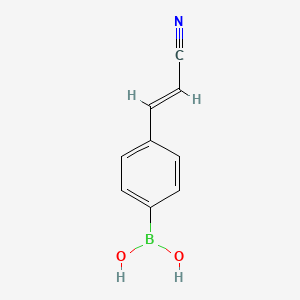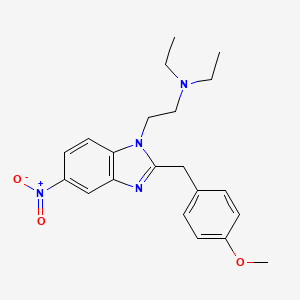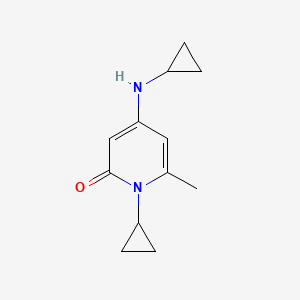
1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
1,4-Dihydropyridines (DHPs), which include compounds like 1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one, play a significant role in synthetic organic chemistry due to their presence in biological applications. These compounds serve as the main skeleton in numerous drugs and as starting material in synthetic pathways. The synthesis of 1,4-DHPs, often via Hantzsch Condensation reaction, has been explored through various atom economy reactions. These reactions are efficient and environmentally benign, making DHPs valuable for preparing more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (Sohal, 2021).
Role in Oxidation Reactions
The utilization of three-membered rings, such as those found in this compound, is increasingly significant in drug development. These structures are investigated for their efficiency in transformations of cyclopropane derivatives. Oxidation of the methylene group activated by an adjacent cyclopropane is a direct approach towards generating carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with atom economy principles. Various oxidants, including ozone and transition metal-based catalytic systems, have been explored for their effectiveness in these oxidation reactions, highlighting the potential of cyclopropane-containing compounds in synthetic organic chemistry (Sedenkova et al., 2018).
Impact on Ethylene Action and Plant Growth
Compounds related to 1-Cyclopropyl derivatives, such as 1-methylcyclopropene (1-MCP), demonstrate significant effects on ethylene action in plants, offering insights into ethylene's role in fruits, vegetables, and floriculture crops. The understanding of 1-MCP's action has paved the way for advances in plant growth regulation, showcasing how modifications in cyclopropyl structures can lead to practical applications in agriculture and horticulture. These studies highlight the potential of cyclopropyl derivatives in enhancing agricultural productivity and post-harvest management (Blankenship & Dole, 2003); (Watkins, 2006).
Propiedades
IUPAC Name |
1-cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-6-10(13-9-2-3-9)7-12(15)14(8)11-4-5-11/h6-7,9,11,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZOULMIRRNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178408 | |
| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949815-84-2 | |
| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



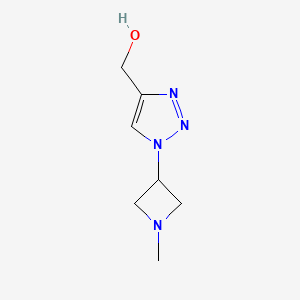


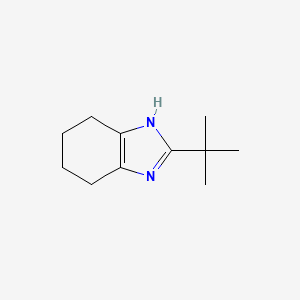
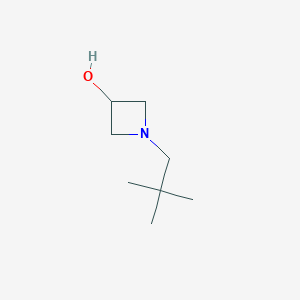
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)

